molecular formula C15H18N2O2 B1310269 1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde CAS No. 151409-85-7

1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde

Cat. No. B1310269
CAS RN: 151409-85-7
M. Wt: 258.32 g/mol
InChI Key: LHARRKUJJINVHC-UHFFFAOYSA-N
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Description

1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde (MEC) is an organic compound belonging to the class of carbaldehyde derivatives. It has been used in a wide range of scientific research applications, including as a potential therapeutic agent and as a tool for understanding biochemical and physiological processes. This article will provide an overview of MEC, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.

Scientific Research Applications

1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde has been used in a wide range of scientific research applications, including as a potential therapeutic agent and as a tool for understanding biochemical and physiological processes. For example, this compound has been studied for its potential to inhibit the formation of amyloid-β, a protein associated with Alzheimer’s disease. Additionally, this compound has been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.

Advantages and Limitations for Lab Experiments

1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde has several advantages for laboratory experiments. For example, it is relatively easy to synthesize and is stable in a variety of conditions. Additionally, it is non-toxic and can be used in a wide range of applications. However, this compound is not water-soluble, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can limit its use in certain experiments.

Future Directions

Future research on 1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde could focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. Additionally, further research could focus on the development of more efficient synthesis methods for this compound, as well as exploring its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, further research could focus on exploring the potential of this compound to interact with other proteins and enzymes in the body, as well as its potential use in other scientific research applications.

Biochemical Analysis

Biochemical Properties

1-(2-Morpholin-4-yl-ethyl)-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound interacts with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous substances. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the concentration of the compound. Additionally, this compound has been shown to bind to certain proteins, such as sigma-1 receptors, which are involved in cellular signaling and stress response pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. By interacting with sigma-1 receptors, this compound can alter calcium signaling and reduce oxidative stress, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities. For example, its interaction with cytochrome P450 enzymes can result in the formation of enzyme-substrate complexes that either enhance or inhibit the enzyme’s function. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions, such as exposure to light or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological and biochemical changes. For instance, in studies involving rodent models, low doses of this compound have been shown to modulate pain perception without causing toxicity. At higher doses, the compound can induce toxic effects, such as hepatotoxicity and neurotoxicity, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases. The metabolic flux of this compound and its metabolites can influence the levels of other metabolites in the cell, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as organic cation transporters, and can bind to intracellular proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum, mitochondria, or nucleus, through the presence of targeting signals or post-translational modifications. The localization of this compound within these compartments can modulate its interactions with other biomolecules and its overall biochemical activity .

properties

IUPAC Name

1-(2-morpholin-4-ylethyl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-12-13-11-17(15-4-2-1-3-14(13)15)6-5-16-7-9-19-10-8-16/h1-4,11-12H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHARRKUJJINVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401214224
Record name 1-[2-(4-Morpholinyl)ethyl]-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

151409-85-7
Record name 1-[2-(4-Morpholinyl)ethyl]-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151409-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(4-Morpholinyl)ethyl]-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401214224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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